molecular formula C13H15ClN4O2S B2455763 (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide CAS No. 1334023-27-6

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide

Cat. No.: B2455763
CAS No.: 1334023-27-6
M. Wt: 326.8
InChI Key: KDUKKWSHHSOHOM-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide ( 1334023-27-6) is a synthetic small molecule with a molecular formula of C13H15ClN4O2S and a molecular weight of 326.80 . This reagent features a distinctive (E)-ethenesulfonamide backbone linked to a 2-chlorophenyl group and a 1,2,4-triazole-containing propan-2-yl chain, making it a valuable intermediate in medicinal chemistry and drug discovery research . The structural motifs present in this compound are associated with a wide range of biological activities. The 1,2,4-triazole moiety is a privileged scaffold in pharmaceuticals, known for its presence in compounds with demonstrated anticancer, antimicrobial, and anticonvulsant properties . Furthermore, sulfonamide derivatives represent a classic class of chemotherapeutic agents with a broad spectrum of pharmacological activity, and recent literature shows that novel sulfonamide derivatives can exhibit significant anti-tumor activity in vitro and in vivo by targeting multiple pathways involved in apoptosis and cell proliferation . This makes this compound a compound of high interest for researchers developing novel therapeutic agents, particularly in oncology and infectious disease. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-11(8-18-10-15-9-16-18)17-21(19,20)7-6-12-4-2-3-5-13(12)14/h2-7,9-11,17H,8H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUKKWSHHSOHOM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=NC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Introduction of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide: shares structural similarities with other sulfonamides and triazole-containing compounds.

    Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

    Triazoles: Compounds containing triazole rings are often studied for their antifungal and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide is a synthetic organic compound classified as a sulfonamide. Its structure features a chlorophenyl group, a triazole ring, and an ethenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest it may serve as a potential therapeutic agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL
Aspergillus niger64 µg/mL

Mechanism of Action
The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes critical for the survival of pathogens. This includes interference with cell wall synthesis and disruption of metabolic pathways essential for microbial growth.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against various strains of fungi. Results demonstrated that the compound effectively inhibited the growth of Candida species at low concentrations, indicating its potential use in treating fungal infections.

Case Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or sulfonamide moiety can significantly influence its potency and selectivity.

Table 2: Structure Modifications and Their Effects

ModificationEffect on ActivityReference
Substitution on Triazole RingIncreased antifungal activity
Alteration of Sulfonamide GroupEnhanced antibacterial properties
Chlorine Positioning on PhenylImproved potency against resistant strains

Q & A

Q. How should researchers reconcile discrepancies in antifungal activity across different fungal species?

  • Resolution : Species-specific CYP51 isoform variations (e.g., Candida albicans vs. Aspergillus fumigatus) may alter binding. Perform comparative genomics of CYP51 across species and correlate with docking results. Validate via heterologous expression of CYP51 isoforms in Saccharomyces cerevisiae .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction ConditionsYield (%)Purity (HPLC)
SulfonylationDCM, 0°C, 2h7892%
Triazole CouplingDMF, K2CO3, 60°C, 12h6595%

Q. Table 2. Comparative Antifungal Activity

Fungal StrainMIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans0.51.0
A. fumigatus2.04.0

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